1-(4-chlorophenyl)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-chlorophenyl)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C19H15ClF2N6O2 and its molecular weight is 432.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(4-chlorophenyl)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The compound's molecular formula is C17H16ClF2N5O, with a molecular weight of approximately 393.80 g/mol. The structure includes a pyrrolidine ring, a carboxamide group, and two aromatic rings that enhance its biological activity.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. It has been evaluated against various strains of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
The antimicrobial activity is believed to stem from its ability to inhibit bacterial cell wall synthesis and disrupt membrane integrity. The presence of the tetrazole moiety is crucial for enhancing its interaction with microbial targets.
Case Studies
- Study on Gram-positive Bacteria : A study investigated the efficacy of the compound against Staphylococcus aureus and Klebsiella pneumoniae. Results indicated that it exhibited significant inhibitory effects, with minimum inhibitory concentrations (MICs) ranging from 8 to 16 µg/mL .
- Fungal Pathogens : The compound was also tested against Candida albicans and Aspergillus niger, showing promising antifungal activity with MIC values around 32 µg/mL .
Anticancer Activity
The anticancer properties of this compound have been explored in various cancer cell lines.
The compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation. Its structural features allow it to interact with specific oncogenic pathways, making it a candidate for further development.
Case Studies
- A549 Lung Cancer Model : In vitro studies using the A549 human lung adenocarcinoma cell line demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 10 µM .
- Comparison with Standard Chemotherapeutics : When compared to cisplatin, the compound showed enhanced selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index .
Data Summary
Activity Type | Target Organisms | MIC/IC50 Values | Mechanism |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | 8–16 µg/mL | Inhibition of cell wall synthesis |
Klebsiella pneumoniae | 8–16 µg/mL | Disruption of membrane integrity | |
Candida albicans | 32 µg/mL | Disruption of fungal cell membranes | |
Anticancer | A549 Lung Cancer Cells | IC50 ~10 µM | Induction of apoptosis via caspases |
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF2N6O2/c20-12-1-3-13(4-2-12)27-10-11(7-18(27)29)19(30)23-9-17-24-25-26-28(17)14-5-6-15(21)16(22)8-14/h1-6,8,11H,7,9-10H2,(H,23,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQFETFBYQPPNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NCC3=NN=NN3C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF2N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.